molecular formula C15H11BrN4O B11688744 N'-[(E)-1H-benzimidazol-2-ylmethylidene]-4-bromobenzohydrazide

N'-[(E)-1H-benzimidazol-2-ylmethylidene]-4-bromobenzohydrazide

Cat. No.: B11688744
M. Wt: 343.18 g/mol
InChI Key: XJHCFPFJGDCYCG-RQZCQDPDSA-N
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Description

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-4-BROMOBENZOHYDRAZIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-4-BROMOBENZOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzohydrazide and 1H-1,3-benzodiazole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-4-BROMOBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.

Mechanism of Action

The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-4-BROMOBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function . Additionally, its hydrazone moiety can participate in redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-4-BROMOBENZOHYDRAZIDE is unique due to its specific structure, which includes a benzodiazole ring and a bromine atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11BrN4O

Molecular Weight

343.18 g/mol

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-4-bromobenzamide

InChI

InChI=1S/C15H11BrN4O/c16-11-7-5-10(6-8-11)15(21)20-17-9-14-18-12-3-1-2-4-13(12)19-14/h1-9H,(H,18,19)(H,20,21)/b17-9+

InChI Key

XJHCFPFJGDCYCG-RQZCQDPDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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